An In-depth Technical Guide to the Chemical Properties of 2-Methoxydodecane
An In-depth Technical Guide to the Chemical Properties of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-methoxydodecane. Due to a notable lack of publicly available experimental data for this specific compound, this document focuses on its predicted characteristics and proposes a detailed experimental protocol for its synthesis and characterization. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may have an interest in this molecule.
Introduction
2-Methoxydodecane is a secondary ether with the chemical formula C₁₃H₂₈O. Its structure consists of a dodecyl carbon chain with a methoxy (B1213986) group attached to the second carbon atom. While its structural isomer, 1-methoxydodecane, is documented, there is a significant gap in the scientific literature regarding the specific chemical and physical properties of 2-methoxydodecane. This guide aims to address this gap by providing a theoretical framework and a practical synthetic route.
Predicted Chemical and Physical Properties
In the absence of experimental data, the properties of 2-methoxydodecane can be estimated based on the known properties of similar long-chain ethers and alkanes.
Table 1: Predicted and Known Properties of 2-Methoxydodecane and Related Compounds
| Property | 2-Methoxydodecane (Predicted) | 1-Methoxydodecane (Known) | Dodecan-2-ol (Known) |
| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O[1][2] | C₁₂H₂₆O[3][4][5][6] |
| Molecular Weight | 200.36 g/mol | 200.36 g/mol [1][2] | 186.34 g/mol [4][6][7] |
| Boiling Point | Estimated: 230-240 °C | Not available | 249-250 °C[3] |
| Density | Estimated: ~0.8 g/mL | Not available | 0.829 g/mL at 20 °C[3] |
| Appearance | Colorless liquid (Predicted) | Not available | Clear colorless liquid[5] |
| Solubility | Insoluble in water; Soluble in organic solvents (Predicted) | Not available | Insoluble in water, soluble in ethanol (B145695) and ether[5] |
Proposed Synthesis: Williamson Ether Synthesis
A reliable method for the synthesis of asymmetrical ethers like 2-methoxydodecane is the Williamson ether synthesis.[8][9][10][11][12] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, dodecan-2-ol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.
Reaction Scheme
Experimental Protocol
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil[8][13][14][15][16]
-
Anhydrous diethyl ether ((C₂H₅)₂O) or tetrahydrofuran (B95107) (THF)[1][25][26][27][28][29][30][31][32][33]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Safety Precautions:
-
Sodium hydride (NaH) is highly flammable and reacts violently with water.[14][15][16] It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl iodide (CH₃I) is toxic and a suspected carcinogen.[17][24] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diethyl ether is extremely flammable and can form explosive peroxides upon storage.[1][29][30]
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane (B92381) to remove mineral oil).
-
Suspend the sodium hydride in anhydrous diethyl ether or THF.
-
Slowly add a solution of dodecan-2-ol (1.0 equivalent) in the same anhydrous solvent to the sodium hydride suspension at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add methyl iodide (1.2 equivalents) to the freshly prepared alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Proposed Experimental Workflow
Predicted Spectroscopic Data for Characterization
While no experimental spectra are available, the expected NMR and mass spectrometry data for 2-methoxydodecane can be predicted.
-
¹H NMR: A characteristic signal for the methoxy group protons (-OCH₃) would be expected around 3.3-3.4 ppm as a singlet. A multiplet corresponding to the proton on the second carbon (-CH(OCH₃)-) would appear further downfield. The terminal methyl groups of the dodecyl chain would appear as triplets upfield.
-
¹³C NMR: The carbon of the methoxy group would show a signal around 56-58 ppm. The carbon attached to the oxygen (C2) would be significantly downfield compared to the other aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 200.36. Common fragmentation patterns would include the loss of a methoxy group or cleavage of the C-C bonds in the dodecyl chain.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity of 2-methoxydodecane or its potential interactions with any signaling pathways. Research in this area would be novel and could explore its potential as a non-polar solvent, a membrane probe, or a starting material for the synthesis of more complex molecules.
Conclusion
2-Methoxydodecane represents a molecule with uncharacterized chemical and biological properties. This technical guide has provided a comprehensive theoretical framework, including predicted properties and a detailed, practical protocol for its synthesis via the Williamson ether synthesis. The successful synthesis and subsequent characterization of this compound would fill a notable gap in the chemical literature and could open avenues for its application in various scientific disciplines, including drug development. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations into this novel ether.
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